molecular formula C26H25N3O3S2 B431394 2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-phenylacetamide

2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B431394
M. Wt: 491.6g/mol
InChI Key: LZBZNDOXGZSHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-oxo-3-phenyl-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-{[4-oxo-3-phenyl-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrano[4’,3’4,5]thieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the core structure.

    Introduction of the phenyl and propan-2-yl groups: These groups are introduced through substitution reactions using suitable reagents.

    Attachment of the sulfanyl and N-phenylacetamide groups: This step involves the use of thiol and amide coupling reagents to attach the sulfanyl and N-phenylacetamide groups to the core structure.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

2-{[4-oxo-3-phenyl-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidine rings, using reagents like halogens or alkylating agents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Due to its potential biological activity, the compound could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-oxo-3-phenyl-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-{[4-oxo-3-phenyl-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide include other pyrimidine derivatives and thieno[2,3-d]pyrimidine compounds. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-{[4-oxo-3-phenyl-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6g/mol

IUPAC Name

2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C26H25N3O3S2/c1-16(2)20-13-19-21(14-32-20)34-24-23(19)25(31)29(18-11-7-4-8-12-18)26(28-24)33-15-22(30)27-17-9-5-3-6-10-17/h3-12,16,20H,13-15H2,1-2H3,(H,27,30)

InChI Key

LZBZNDOXGZSHFC-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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